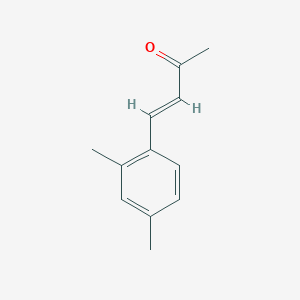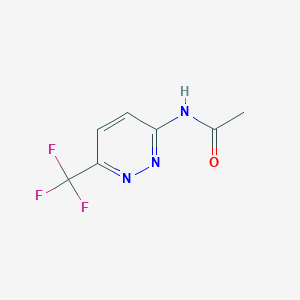
(2-(Bromomethyl)butoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Bromomethyl)butoxy)cyclopentane is an organic compound with the molecular formula C11H21BrO. It is a brominated ether derivative of cyclopentane, characterized by the presence of a bromomethyl group attached to a butoxy side chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)butoxy)cyclopentane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopentanol with 2-bromobutane in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Catalyst: Sulfuric acid or other strong acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Bromomethyl)butoxy)cyclopentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The butoxy side chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Amines, thioethers, and ethers.
Oxidation Products: Alcohols, ketones.
Reduction Products: Methyl derivatives.
Scientific Research Applications
(2-(Bromomethyl)butoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Bromomethyl)butoxy)cyclopentane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of new bonds with nucleophiles. The butoxy side chain can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2-(Chloromethyl)butoxy)cyclopentane
- (2-(Iodomethyl)butoxy)cyclopentane
- (2-(Hydroxymethyl)butoxy)cyclopentane
Uniqueness
(2-(Bromomethyl)butoxy)cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-(bromomethyl)butoxycyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-2-9(7-11)8-12-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |
InChI Key |
VVWIBUBIQIYDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)



![N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)

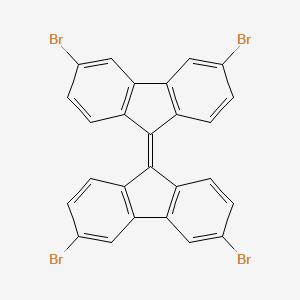
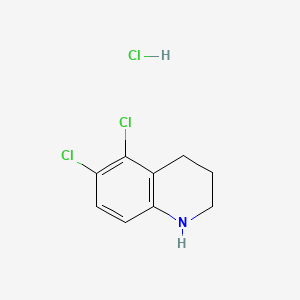
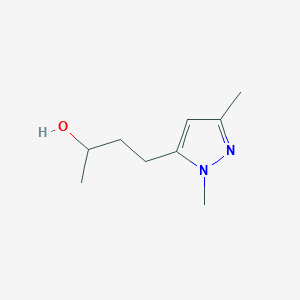

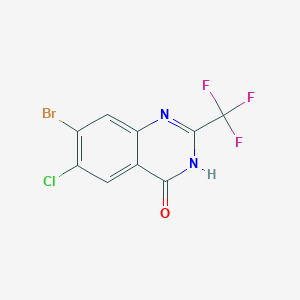
![Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13652154.png)
